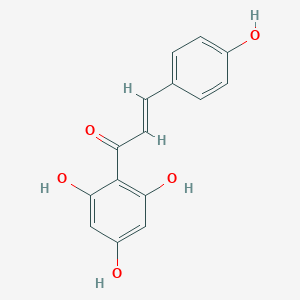
Naringenin chalcone
概要
説明
Naringenin chalcone is a common chalconoid. It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS), a key enzyme in the phenylpropanoid pathway . Naringenin chalcone can spontaneously cyclize to naringenin (a flavanone). In plant cells, this process is catalyzed by chalcone isomerase . Naringenin chalcone is an intermediate in flavonol biosynthesis, spontaneously metabolizing into naringenin (NAR) through the action of chalcone isomerase . Naringenin chalcone exhibits anti-inflammatory and antiallergic activities .
Synthesis Analysis
Naringenin chalcone is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS), a key enzyme in the phenylpropanoid pathway . A study reported a previously unidentified biosynthetic capability of SlCHS to catalyze nitrogen-carbon bond formation, leading to the production of a hydroxycinnamic acid amide (HCAA) compound .
Molecular Structure Analysis
Theoretical and experimental results on the molecular structure of naringenin chalcone have been reported . UV-vis and Raman spectra were recorded and their main bands have been assigned theoretically .
Chemical Reactions Analysis
The analysis of the naringenin chalcone–naringenin cyclization–isomerization reaction and the formation of homodimers and heterodimers have been performed within a DFT framework . The presence of H-bonded water networks is mandatory to make the cyclization energetically suitable, suggesting that this equilibrium will occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles .
Physical And Chemical Properties Analysis
Theoretical and experimental results on the molecular structure and reactivity of naringenin chalcone have been reported . UV-vis and Raman spectra were recorded and their main bands have been assigned theoretically .
科学的研究の応用
Metabolic Engineering
Naringenin chalcone plays a crucial role as a precursor in flavonoid biosynthesis. Enhancing its production is vital in metabolic engineering to improve the synthesis of natural products in engineered microbial systems .
Lignin Incorporation
The compound expands the range of flavonoids incorporated into natural lignins. It broadens the definition of lignin and suggests that any phenolic compound, due to its chemical compatibility, could potentially integrate into the lignin structure during lignification .
Pain Modulation and Anti-inflammatory Activity
Naringenin chalcone has shown potential in reducing acute pain behaviors induced by various stimuli, indicating a direct modulatory effect alongside its anti-inflammatory properties .
Medicinal Chemistry
As a biogenetic precursor of flavonoids and isoflavonoids, naringenin chalcone serves as an active lead molecule in medicinal chemistry for new drug discovery, highlighting its importance in the development of therapeutic agents .
Biological Activities and Safety Profiles
Research on chalcones, including naringenin chalcone, encompasses their synthesis, structure–activity relationships, biological activities, toxicity, and safety profiles. This research is crucial for their prospective usage in medicinal research and development .
Therapeutic Applications
Chalcones’ radical quenching property due to phenolic groups has spurred interest in investigating chalcone-rich plant extracts for therapeutically useful compounds. Naringenin chalcone has been associated with treatments for various diseases throughout history .
作用機序
Target of Action
Naringenin chalcone primarily targets the biosynthesis of flavonoids in plants . It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS) , a key enzyme in the phenylpropanoid pathway . This compound also exhibits various biological activities such as antioxidant, antitumor, antiviral, antibacterial, and anti-inflammatory properties .
Mode of Action
Naringenin chalcone interacts with its targets to initiate the biosynthesis of flavonoids. It forms the flavonol backbone through cyclization under the catalysis of chalcone isomerase (CHI) , resulting in the formation of naringenin . Naringenin chalcone can suppress cancer development in various body parts by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle .
Biochemical Pathways
The biosynthesis of naringenin chalcone involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) . These enzymes facilitate the conversion of L-tyrosine into naringenin, the common precursor for flavonoid natural products .
Pharmacokinetics
Naringenin chalcone shows low dissolution rate, cell absorption, and bioavailability . The pharmacokinetics of naringenin includes phase-I metabolism, where it is converted to naringenin, with subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid .
Result of Action
The molecular and cellular effects of naringenin chalcone’s action are diverse. It has been reported to inhibit histamine release , suppress cytokine production , and exhibit antagonistic activities on all types of opioid receptors . Moreover, it has shown remarkable biologic properties, like anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic activities, or neuroprotective .
Action Environment
The action of naringenin chalcone is influenced by environmental factors. For instance, the cyclization of naringenin chalcone to naringenin is more likely to occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles . Additionally, the formation of homodimers stabilized by π–π stacking that will interact with other dimers by H-bonding is proposed to occur in a hydrophobic environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Naringenin chalcone | |
CAS RN |
25515-46-2, 73692-50-9, 5071-40-9 | |
| Record name | Naringenin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naringenin chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






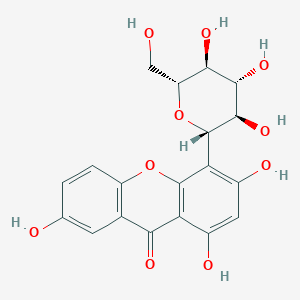

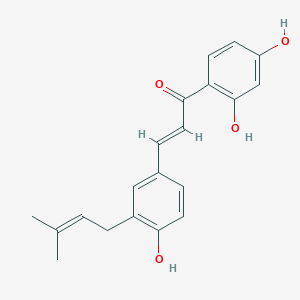
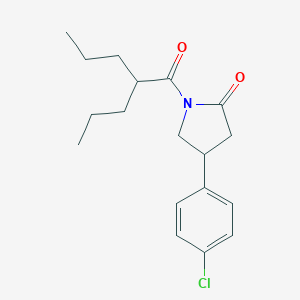

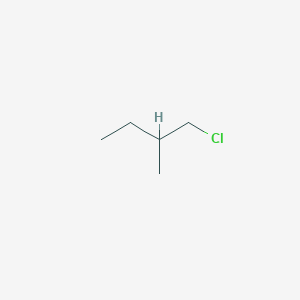
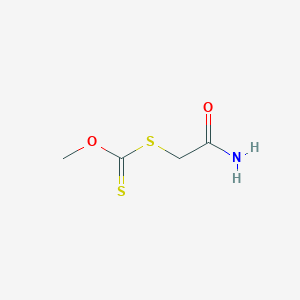

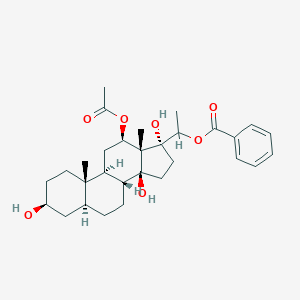
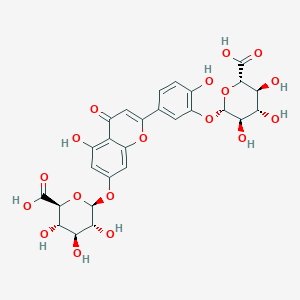
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)